2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide 2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 577989-95-8
VCID: VC16145668
InChI: InChI=1S/C23H27N3O2S2/c1-4-26-22(28)20-16-10-6-8-12-18(16)30-21(20)25-23(26)29-13-19(27)24-17-11-7-5-9-15(17)14(2)3/h5,7,9,11,14H,4,6,8,10,12-13H2,1-3H3,(H,24,27)
SMILES:
Molecular Formula: C23H27N3O2S2
Molecular Weight: 441.6 g/mol

2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide

CAS No.: 577989-95-8

Cat. No.: VC16145668

Molecular Formula: C23H27N3O2S2

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide - 577989-95-8

Specification

CAS No. 577989-95-8
Molecular Formula C23H27N3O2S2
Molecular Weight 441.6 g/mol
IUPAC Name 2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C23H27N3O2S2/c1-4-26-22(28)20-16-10-6-8-12-18(16)30-21(20)25-23(26)29-13-19(27)24-17-11-7-5-9-15(17)14(2)3/h5,7,9,11,14H,4,6,8,10,12-13H2,1-3H3,(H,24,27)
Standard InChI Key DLPSMCIJJJQFSP-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3C(C)C)SC4=C2CCCC4

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Weight

The molecular formula of 2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide is C<sub>24</sub>H<sub>28</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>, derived from its benzothienopyrimidine backbone, ethyl substituent, sulfanyl linker, and 2-isopropylphenyl-acetamide moiety . The calculated molecular weight is approximately 454.62 g/mol, accounting for the replacement of the 4-methoxyphenyl group in its analog (PubChem CID 995845) with a bulkier 2-isopropylphenyl substituent .

Structural Features

The compound’s architecture comprises three key regions:

  • Benzothieno[2,3-d]pyrimidine Core: A fused bicyclic system integrating a benzene ring, thiophene, and pyrimidine, providing a planar, aromatic scaffold conducive to π-π interactions .

  • 3-Ethyl-4-oxo Substituent: An ethyl group at position 3 and a ketone at position 4 introduce steric and electronic modifications that influence receptor binding .

  • Sulfanyl-Acetamide Side Chain: A sulfanyl (-S-) group bridges the core to an acetamide functionalized with a 2-isopropylphenyl group, enhancing hydrophobicity and potential target affinity .

Synthesis and Synthetic Strategies

General Synthetic Pathway

While no explicit synthesis for this compound is documented, its preparation likely follows established routes for analogous thienopyrimidine derivatives :

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with cyclohexanone under acidic conditions yields the hexahydrobenzothieno[2,3-d]pyrimidine scaffold.

  • Ethylation: Introduction of the ethyl group at position 3 via alkylation with ethyl bromide or a similar reagent.

  • Sulfanylation: Thiolation at position 2 using Lawesson’s reagent or phosphorus pentasulfide.

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 2-isopropylphenylamine via carbodiimide-mediated coupling to form the final acetamide .

Key Challenges

  • Regioselectivity: Ensuring proper substitution at position 2 of the pyrimidine ring requires careful control of reaction conditions.

  • Stereochemical Purity: The hexahydrobenzothienopyrimidine core may adopt multiple conformations, necessitating chiral resolution techniques if enantioselective activity is anticipated .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Profile

Though direct biological data for this compound are unavailable, structurally related benzothienopyrimidines exhibit diverse activities:

  • Kinase Inhibition: Analogous compounds inhibit protein kinase C (PKC) and modulate NF-κB signaling, suggesting potential anti-inflammatory or anticancer applications .

  • Antimicrobial Effects: Thienopyrimidine derivatives demonstrate activity against bacterial and fungal pathogens, likely via interference with nucleic acid synthesis .

Structure-Activity Relationships (SAR)

Modifications to the acetamide substituent significantly impact potency and selectivity:

Substituent PositionBiological EffectExample Analog
4-Methoxyphenyl (PubChem CID 995845)Moderate PKC inhibitionIC<sub>50</sub> = 0.8 μM
2-Isopropylphenyl (Target Compound)Hypothesized enhanced lipophilicity and target bindingN/A
3-FluorophenylIncreased metabolic stabilityCID 2858522

The 2-isopropylphenyl group in the target compound may improve membrane permeability compared to smaller substituents, though this requires empirical validation .

Comparative Analysis with Structural Analogs

Key Analog: PubChem CID 995845

This analog differs solely in its 4-methoxyphenyl acetamide group:

PropertyTarget CompoundPubChem CID 995845
Molecular FormulaC<sub>24</sub>H<sub>28</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>C<sub>21</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight454.62 g/mol429.6 g/mol
Substituent2-Isopropylphenyl4-Methoxyphenyl
Hypothesized BioactivityEnhanced lipophilicityModerate PKC inhibition

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